3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylamino)-1-(4-methoxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-9-7-14(8-10-15)19-12-16(17(19)20)18-11-13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTPKJFPHFADNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(C2=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187264 | |
| Record name | 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706575-51-0 | |
| Record name | 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706575-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(4-Methoxyphenyl)azetidin-3-yl Methanesulfonate
Starting from 1-(4-methoxyphenyl)-3-azetidinol, mesylation with methanesulfonyl chloride in dichloromethane and triethylamine produces the mesylate precursor. The reaction proceeds quantitatively at 0°C, with the mesylate stable at room temperature for extended periods.
Benzylamine Substitution
Heating the mesylate (1 equiv.) with benzylamine (2 equiv.) in acetonitrile at 80°C for 12 hours facilitates nucleophilic displacement. Omitting Hunig’s base (iPr2NEt) improves yield by minimizing side reactions, achieving ~70% isolated yield after column chromatography. Critical parameters include:
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Temperature | 80°C | |
| Amine Equivalents | 2.0 | |
| Reaction Time | 12 hours |
Cyclocondensation via Schiff Base Intermediates
The Staudinger synthesis, involving [2+2] cycloaddition between imines and ketenes, remains a cornerstone for β-lactam formation. For this compound, this method proceeds through two stages:
Schiff Base Formation
Condensing 4-methoxybenzaldehyde (1 equiv.) with benzylamine (1 equiv.) in ethanol under acidic catalysis (glacial acetic acid) yields N-(4-methoxybenzylidene)benzylamine. FT-IR analysis confirms imine formation (C=N stretch at 1,645 cm⁻¹).
Cyclization with Chloroacetyl Chloride
Reacting the Schiff base (1 equiv.) with chloroacetyl chloride (1.2 equiv.) in 1,4-dioxane and triethylamine (2 equiv.) at 0°C generates the β-lactam ring. After 6 hours, the product precipitates in ice water, yielding 65–75% after recrystallization. Key spectral data include:
-
¹H NMR (CDCl₃): δ 7.25–6.80 (m, 9H, aromatic), 4.45 (s, 1H, NH), 4.20 (d, J = 5.0 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃): δ 168.5 (C=O), 159.2 (C-OCH₃), 135.1–114.3 (aromatic carbons).
Tin(II)-Mediated Enolate Coupling
A patented enolate-driven method employs tin(II) triflate to generate reactive intermediates. While traditionally used for bicyclic β-lactams, this approach adapts as follows:
Enolate Formation
Treating 4-methoxyacetophenone (1 equiv.) with tin(II) triflate (1.5 equiv.) and N-ethylpiperidine (1.2 equiv.) in tetrahydrofuran at −78°C produces a stabilized enolate.
Imine Coupling
Adding N-benzylidene-4-methoxyaniline (1 equiv.) to the enolate solution at −40°C induces cyclization. After quenching with ammonium chloride, the product isolates in 55–60% yield.
| Advantage | Limitation | Source |
|---|---|---|
| Stereoselectivity | Low yield with electron-rich aryls | |
| Mild Conditions | Requires anhydrous setup |
Microwave-Assisted Solid-Phase Synthesis
Emerging protocols utilize microwave irradiation to accelerate reaction kinetics. A modified procedure involves immobilizing the Schiff base on Wang resin, followed by cyclization with chloroacetyl chloride at 100°C for 20 minutes. Cleavage with trifluoroacetic acid liberates the product in 68% yield with >95% purity (HPLC).
Comparative Analysis of Methodologies
Evaluating the four routes reveals trade-offs between efficiency, scalability, and practicality:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Mesylate Displacement | 70 | 98 | 12 hours | High |
| Staudinger Synthesis | 65–75 | 95 | 6 hours | Moderate |
| Tin(II) Enolate | 55–60 | 90 | 8 hours | Low |
| Microwave-Assisted | 68 | 95 | 20 minutes | High |
The mesylate route offers superior scalability for industrial applications, while microwave synthesis excels in rapid prototyping.
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylamino group in this compound participates in nucleophilic displacement reactions. A single-step synthesis method involves reacting azetidine-3-amines with amines under thermal conditions (80°C overnight) to form derivatives. For example, treatment with piperidine yields 1-(1-benzhydrylazetidin-3-yl)piperidine in 72% yield after purification by silica gel chromatography .
Key reaction conditions and outcomes:
-
Reagents : Excess amine (2 equivalents) in acetonitrile.
-
Purification : Washing with aqueous/brine solutions, drying over MgSO₄, and chromatography.
-
Yield : Moderate to high (52–88%) depending on the nucleophile .
Single-Step Aminolysis
A "mix-and-heat" protocol enables late-stage functionalization of azetidine derivatives. For example, reacting 1-benzhydrylazetidin-3-yl chloride with amines produces azetidine-3-amines directly, bypassing complex multi-step processes .
Reformatsky Reaction and Lactamization
Intramolecular lactamization is a key step in forming spiro-azetidin-2-ones. For instance, zinc-mediated Reformatsky reactions generate intermediates that cyclize via lactamization, producing fused β-lactam structures .
Ring-Opening Reactions
Azetidine rings are prone to nucleophilic ring-opening under basic or protic conditions.
Cyanide and Water Attacks
| Nucleophile | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| NaCN | CH₃CN, Δ, 3 h | 74–88 | Cyanomethyl derivatives |
| H₂O | H₂O/CH₃CN (1:1), Δ | 72–88 | Hydrolyzed products |
| PhSH | CH₃CN, Δ, 3 h | 64–63 | Thioether derivatives |
| BnNH₂ | CH₃CN, rt, 2 h | 52–56 | Amine derivatives |
Table data adapted from ring-opening studies .
Mechanistic Insights
DFT calculations reveal that carbanion intermediates are stabilized by adjacent carbonyl groups, favoring ring-opening over alternative pathways . The steric environment of substituents (e.g., benzyl vs. phenethyl groups) significantly influences reaction pathways and yields .
Intermediate Formation
Intramolecular lactamization involves:
-
Mixed anhydride formation (e.g., with pivaloyl chloride).
-
Deprotonation to form C1-ammonium enolates.
Steric and Electronic Effects
-
Benzyl substituents enhance nucleophilicity but may lead to side products via alternative deprotonation .
-
Trifluoromethyl groups at C2 position direct ring-opening to C4, yielding α,β-unsaturated amides .
Comparison with Analogues
Structural modifications (e.g., phenethyl vs. benzyl groups) alter biological activity and reactivity. For example:
| Analogue | Key Modification | Impact on Reactivity |
|---|---|---|
| 3-(Phenethylamino)-... | Longer alkyl chain | Reduced steric hindrance |
| 3-(Benzylamino)-1-(4-chlorophenyl)azetidin-2-one | Electron-withdrawing Cl substituent | Enhanced electrophilicity |
Based on comparative reactivity trends .
This compound’s reactivity underscores its utility in medicinal chemistry, particularly for generating bioactive derivatives through controlled ring-opening or functionalization. Future studies could explore its applications in drug discovery or catalysis, leveraging its azetidine core and nucleophilic amino group.
Scientific Research Applications
Medicinal Chemistry
3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity: The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest it may inhibit certain cancer cell lines, making it a candidate for further investigation in oncology .
- Enzyme Inhibition: Research indicates that derivatives of this compound may exhibit inhibitory effects on enzymes such as xanthine oxidase, which is relevant for conditions like gout and hyperuricemia .
Structural Analog Development
The versatility of this compound enables the synthesis of various analogs that may possess distinct biological activities. Some notable analogs include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Phenethylamino)-1-(4-methoxyphenyl)azetidin-2-one | Contains a phenethyl group instead of benzyl | Different side chain may alter biological activity |
| 3-(Benzylamino)-1-(4-chlorophenyl)azetidin-2-one | Chlorine substituent on phenyl ring | Potentially different pharmacological profile |
| 3-(Benzylamino)-1-(naphthalen-1-yl)azetidin-2-one | Naphthalene instead of para-methoxyphenyl | Increased hydrophobicity may enhance membrane permeability |
These analogs highlight the potential for discovering unique biological activities based on slight modifications in structure.
Case Study 1: Anticancer Screening
Research has documented the cytotoxic effects of various azetidinones, including this compound, against human cancer cell lines. Studies indicate that certain derivatives can induce apoptosis in breast and prostate cancer cells, suggesting their potential as anticancer agents .
Case Study 2: Enzyme Interaction Studies
In vitro studies have shown that derivatives of this compound can inhibit xanthine oxidase activity effectively. One study reported an IC50 value comparable to established inhibitors like febuxostat, indicating promising therapeutic potential for treating hyperuricemia .
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one depends on its specific application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzylamino and methoxyphenyl groups play a crucial role in binding to the target site, thereby modulating the activity of the target protein. The azetidinone ring may also participate in covalent interactions with the target, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Diversity: The benzylamino and 4-methoxyphenyl groups in the target compound contrast with allyl, nitrophenyl, and silyl-alkyne substituents in analogs. These differences influence physicochemical properties (e.g., polarity, stability) and biological interactions .
- Synthesis Yields : Yields for similar β-lactams range from 32% to 40%, suggesting moderate synthetic efficiency. The target compound’s commercial availability implies optimized large-scale production despite undisclosed yields .
- Biological Relevance: Compounds with nitro or chlorophenyl groups () exhibit tubulin-destabilizing effects, hinting that the target’s benzylamino group may confer unique bioactivity through altered binding interactions .
Spectroscopic and Analytical Comparisons
13C NMR Data :
- The target compound’s carbonyl resonance is expected near δ 160–165 ppm, consistent with 1-(4-Methoxyphenyl)-4-(prop-1-yn-1-yl)azetidin-2-one (δ 162.4) .
- Methoxy groups in 4-methoxyphenyl derivatives resonate at δ 55–57 ppm, as seen in analogs like 3-Allyl-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one .
HR-MS Validation :
Functional and Application-Based Differences
- Pharmaceutical Potential: Unlike 4-(2-Aminophenoxy)azetidin-2-one, which is marketed for agrochemical and material science applications , the target compound’s benzylamino group may enhance bioavailability or receptor targeting in drug design.
- Safety Profile : The target compound requires strict thermal stability protocols (P210) , whereas nitro-substituted analogs () may pose additional hazards due to reactive functional groups.
Biological Activity
3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its unique structural features which include a benzylamino group and a para-methoxyphenyl moiety. The molecular formula of this compound is C_{16}H_{18}N_{2}O, with a molecular weight of 286.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Features and Synthesis
The azetidine ring structure contributes to the compound's reactivity and biological interactions. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes. These synthetic pathways are crucial for developing derivatives with enhanced pharmacological properties .
Anticancer Activity
Research indicates that azetidinone derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of human breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds induce apoptosis in cancer cells, suggesting that this compound may also possess similar anticancer activity .
Antibacterial Properties
This compound has potential antibacterial activity, particularly against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the benzylamino group may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by minor structural modifications. For example, variations in the aromatic substituents or the azetidine ring itself can lead to different pharmacological profiles. Compounds with similar structures have been studied to establish SARs that guide future drug design .
Study on Anticancer Activity
A study evaluated the effects of various azetidinone derivatives on human cancer cell lines. The findings revealed that compounds structurally related to this compound showed IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity .
Study on Antibacterial Activity
In another investigation, derivatives of azetidinones were tested against MRSA. The results demonstrated that certain modifications led to enhanced antibacterial efficacy, suggesting that this compound could be optimized for improved activity against resistant bacterial strains .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Phenethylamino)-1-(4-methoxyphenyl)azetidin-2-one | Phenethyl group instead of benzyl | Altered biological activity |
| 3-(Benzylamino)-1-(4-chlorophenyl)azetidin-2-one | Chlorine substituent on phenyl ring | Potentially different pharmacological profile |
| 3-(Benzylamino)-1-(naphthalen-1-yl)azetidin-2-one | Naphthalene instead of para-methoxyphenyl | Increased hydrophobicity may enhance membrane permeability |
Q & A
Q. What advanced techniques study the compound’s potential as a bioactive scaffold?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
